

LC-MS/MS method for Gemcabene quantification in plasma

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Compound of Interest		
Compound Name:	Gemcabene	
Cat. No.:	B1671421	Get Quote

An LC-MS/MS method for the sensitive and selective quantification of **Gemcabene** in human plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method. This method is suitable for use in clinical and preclinical studies to support the development of **Gemcabene**.

Introduction

Gemcabene, with the chemical name 6,6'-oxybis(2,2-dimethylhexanoic acid), is a lipid-lowering agent.[1] A robust and reliable analytical method for the quantification of **Gemcabene** in plasma is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of drug concentrations in complex biological matrices.[2][3][4] This application note describes a validated LC-MS/MS method for the quantification of **Gemcabene** in human plasma.

Experimental Materials and Reagents

- **Gemcabene** reference standard (purity >98%)
- **Gemcabene**-d6 (internal standard, IS)
- Acetonitrile (LC-MS grade)



- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
- Analytical Column: Phenomenex Kinetex® C18 (100 x 4.6 mm, 2.6 μm) or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of **Gemcabene** and the internal standard from human plasma.

- Allow plasma samples to thaw at room temperature.
- To 100 μL of plasma in a microcentrifuge tube, add 20 μL of **Gemcabene**-d6 internal standard working solution (1 μg/mL in 50% methanol).
- Vortex for 10 seconds.
- Add 400 μL of cold acetonitrile to precipitate plasma proteins.[3]
- · Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).



• Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

• Column: Phenomenex Kinetex® C18 (100 x 4.6 mm, 2.6 μm)

• Mobile Phase A: 0.1% Formic acid in water

• Mobile Phase B: 0.1% Formic acid in acetonitrile

• Flow Rate: 0.8 mL/min

Injection Volume: 10 μL

• Column Temperature: 40°C

• Gradient Program:

Time (min)	%B
0.0	30
1.0	30
4.0	90
5.0	90
5.1	30

| 7.0 | 30 |

Mass Spectrometry

The mass spectrometer was operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).



Parameter	Setting
Ion Source	Electrospray Ionization (ESI)
Polarity	Negative
Ion Spray Voltage	-4500 V
Temperature	550°C
Curtain Gas	35 psi
Collision Gas	9 psi
Nebulizer Gas (GS1)	55 psi
Heater Gas (GS2)	60 psi

MRM Transitions:

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (V)	Declustering Potential (V)
Gemcabene	301.2	127.1	-28	-80
Gemcabene-d6 (IS)	307.2	133.1	-28	-80

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for **Gemcabene** in human plasma. A weighted $(1/x^2)$ linear regression was used. The correlation coefficient (r^2) was consistently ≥ 0.99 .

Precision and Accuracy



The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	6.8	105.2	8.1	103.5
LQC	3	5.2	98.7	6.5	99.1
MQC	100	4.1	101.3	5.3	100.8
HQC	800	3.5	97.9	4.8	98.4

Recovery

The extraction recovery of **Gemcabene** was determined by comparing the peak areas of extracted samples with those of unextracted standards.

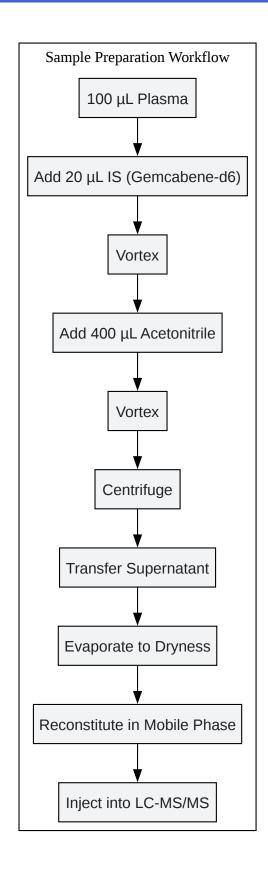
QC Level	Concentration (ng/mL)	Mean Recovery (%)
LQC	3	92.5
MQC	100	94.1
HQC	800	93.7

Matrix Effect

The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standards. The internal standard normalized matrix factor was close to 1.0, indicating no significant matrix effect.

Diagrams

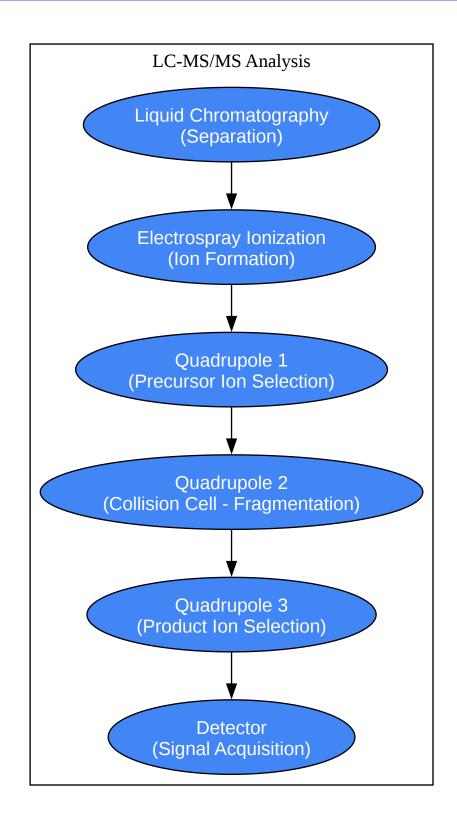




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Caption: Plasma Sample Preparation Workflow.





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Caption: LC-MS/MS Analytical Workflow.



Conclusion

This application note describes a simple, rapid, sensitive, and reliable LC-MS/MS method for the quantification of **Gemcabene** in human plasma. The method has been validated and meets the criteria for bioanalytical method validation. This method can be successfully applied to support pharmacokinetic studies of **Gemcabene**.

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